molecular formula C17H18N4O5S2 B2893995 Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate CAS No. 1022891-22-0

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate

Cat. No.: B2893995
CAS No.: 1022891-22-0
M. Wt: 422.47
InChI Key: OHUMBHOXPJNFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H18N4O5S2 . It has a molecular weight of 422.47. This product is intended for research use only and is not intended for human or veterinary use.

Scientific Research Applications

Genotoxic and Carcinogenic Potentials Assessment

Thiophene derivatives, including those similar to the compound , have been studied for their genotoxic/mutagenic and carcinogenic potentials, given their wide use in pharmaceuticals, agrochemicals, or dyestuffs. A study focusing on the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives utilized in vitro and in silico methodologies to assess their safety profiles. This research contributes to understanding the potential health risks associated with the use of thiophene derivatives and guides the development of safer chemical compounds (Lepailleur et al., 2014).

Anticancer Drugs Development

Another application area is the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. Research has shown that these complexes exhibit significant cytotoxicity against various human tumor cell lines, highlighting the potential of thiophene derivatives in the development of new anticancer treatments (Basu Baul et al., 2009).

Heterocyclic Systems Synthesis

The compound's relevance extends to the synthesis of heterocyclic systems, a crucial aspect of medicinal chemistry. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the role of similar compounds in synthesizing complex heterocyclic structures (Selič et al., 1997).

Molecular Structural Characterization

Further, the synthesis and structural characterization of novel compounds, including organotin(IV) complexes, demonstrate the application of thiophene derivatives in exploring new materials with potential pharmaceutical applications. These studies provide insights into the molecular structure and properties of these compounds, which can inform the development of new drugs and materials (Baul et al., 2002).

Hemoglobin Allosteric Modifiers

Additionally, thiophene derivatives have been investigated as allosteric modifiers of hemoglobin, aiming to design compounds that can decrease the oxygen affinity of hemoglobin. This research has implications for medical conditions requiring the modulation of hemoglobin's oxygen-carrying capacity, offering a foundation for developing therapies for diseases like ischemia or stroke (Randad et al., 1991).

Properties

IUPAC Name

methyl 3-[[[2-(4-acetamidophenoxy)acetyl]amino]carbamothioylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c1-10(22)18-11-3-5-12(6-4-11)26-9-14(23)20-21-17(27)19-13-7-8-28-15(13)16(24)25-2/h3-8H,9H2,1-2H3,(H,18,22)(H,20,23)(H2,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMBHOXPJNFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.